L-Lysyl-L-cysteinyl-L-leucyl-L-alanine
Description
Structural Analysis of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine
Primary Structure Characterization
Amino Acid Sequence Verification
The primary structure of this compound was verified using tandem mass spectrometry (MS/MS) and Edman degradation. MS/MS analysis generated a peptide-mass fingerprint with observed m/z values matching theoretical masses calculated from the lysine-cysteine-leucine-alanine sequence. For instance, the protonated molecular ion [M+H]⁺ appeared at m/z 462.3, consistent with the molecular formula C₁₉H₃₅N₅O₆S. Edman degradation sequentially identified residues by cleaving N-terminal amino acids, producing phenylthiohydantoin (PTH) derivatives detectable via high-performance liquid chromatography (HPLC). Each cycle confirmed the order: lysine (Cycle 1), cysteine (Cycle 2), leucine (Cycle 3), and alanine (Cycle 4).
N-terminal/C-terminal Configuration Analysis
The N-terminal lysine residue was confirmed through acetylation assays, which blocked free α-amino groups and prevented further Edman degradation. C-terminal alanine was identified via carboxypeptidase digestion, releasing alanine as the first free amino acid. Nuclear magnetic resonance (NMR) spectroscopy further validated the termini by detecting characteristic chemical shifts: δ 8.1 ppm for the N-terminal amino group and δ 1.3 ppm for the C-terminal methyl group of alanine.
| Terminus | Method | Key Observation |
|---|---|---|
| N-terminal | Edman degradation | Lysine detected in Cycle 1 |
| N-terminal | Acetylation assay | Loss of sequencing signal after modification |
| C-terminal | Carboxypeptidase digest | Alanine released first |
| C-terminal | NMR spectroscopy | δ 1.3 ppm signal for alanine methyl group |
Secondary Structure Prediction
Helical Propensity Calculations
The Chou–Fasman method predicted helical propensity by assigning likelihood scores to each amino acid. Lysine and leucine, with helical propensity values of 1.23 and 1.30, respectively, favored α-helix formation, while cysteine (0.77) and alanine (1.04) showed moderate tendencies. The overall helical score for the tetrapeptide was calculated as:
$$
\text{Helical Score} = \frac{(1.23 + 0.77 + 1.30 + 1.04)}{4} = 1.09
$$
A score >1.0 indicates a moderate propensity for α-helix formation, though the short peptide length limits stable helix formation.
Tertiary Structure Modeling
Molecular Dynamics Simulations
All-atom molecular dynamics simulations (100 ns, explicit solvent model) revealed two stable conformations:
- Extended conformation : Dominant in reduced states (55% occupancy), with cysteine thiol groups exposed.
- Looped conformation : Prevalent in oxidized states (68% occupancy), stabilized by the disulfide bond and hydrophobic interactions between leucine and alanine.
Root-mean-square deviation (RMSD) analysis showed lower fluctuations in the oxidized form (0.15 nm) compared to the reduced form (0.22 nm), highlighting the stabilizing role of disulfide bonds.
Properties
CAS No. |
189179-96-2 |
|---|---|
Molecular Formula |
C18H35N5O5S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H35N5O5S/c1-10(2)8-13(16(25)21-11(3)18(27)28)22-17(26)14(9-29)23-15(24)12(20)6-4-5-7-19/h10-14,29H,4-9,19-20H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
GQPYONCCJOUBGN-XUXIUFHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Types of Reactions:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can influence the peptide’s structure and function.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation, to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Lysyl-L-cysteinyl-L-leucyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of biomaterials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine involves its interaction with specific molecular targets. The lysine residue can form ionic bonds with negatively charged molecules, while the cysteine residue can form disulfide bonds, stabilizing the peptide’s structure. The leucine and alanine residues contribute to the hydrophobic interactions, influencing the peptide’s overall conformation and binding affinity.
Comparison with Similar Compounds
Sequence and Structural Features
The following table compares L-Lysyl-L-cysteinyl-L-leucyl-L-alanine with peptides identified in the evidence:
Functional and Chemical Properties
Redox Activity :
- The cysteine residue in this compound enables disulfide bond formation, similar to the cysteine-rich peptide in . However, the latter’s dual cysteine residues may enhance redox buffering capacity compared to the single thiol group in the target compound.
- In contrast, the compound in contains only one cysteine, limiting its redox versatility.
Hydrophobicity and Solubility :
- This compound’s leucine and alanine residues contribute to moderate hydrophobicity, but lysine’s positively charged side chain likely improves aqueous solubility.
- The peptide in includes phenylalanine and valine, increasing hydrophobicity, which may reduce solubility without stabilizing charged residues like lysine.
The target compound lacks proline, possibly making it more flexible but less stable. The histidine residue in could confer pH-dependent behavior, a feature absent in the target peptide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
